4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Description
“4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid” is a chemical compound with the empirical formula C9H8N2O2 . It is a heterocyclic compound containing a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1ccnc2[nH]ccc12
. This indicates that the compound has a pyrrolopyridine core with a carboxylic acid group attached .
Mechanism of Action
Target of Action
The primary targets of 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors . The inhibition of FGFRs by the compound disrupts this process, leading to changes in downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action on FGFRs disrupts these pathways, leading to downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight may suggest a potential for stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves the synthesis of the pyrrolo[3,2-c]pyridine ring system followed by the introduction of the carboxylic acid group at the 2-position of the ring.", "Starting Materials": [ "2-methyl-1H-pyrrole", "2-bromo-3-picoline", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Chloroacetic acid", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-3-methylpyridine by bromination of 2-methyl-1H-pyrrole with bromine in the presence of sodium hydroxide.", "Step 2: Synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine by cyclization of 2-bromo-3-methylpyridine with sodium hydride in the presence of DMF.", "Step 3: Synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid by carboxylation of 4-methyl-1H-pyrrolo[3,2-c]pyridine with chloroacetic acid in the presence of sodium cyanoborohydride.", "Step 4: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, and washing with sodium bicarbonate and water." ] } | |
CAS No. |
1242427-38-8 |
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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